molecular formula C15H20N6O3S B12170547 N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide

N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide

Cat. No.: B12170547
M. Wt: 364.4 g/mol
InChI Key: ANPVKSGWVYCKHV-UHFFFAOYSA-N
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Description

N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide is a synthetic organic compound featuring a complex molecular architecture that integrates multiple heterocyclic systems, including a 1,3,4-thiadiazole ring and a methoxypyridazine group, linked through a piperidine-carboxamide core. This specific structural combination is of significant interest in modern medicinal chemistry and drug discovery. Heterocyclic compounds containing the 1,3,4-thiadiazole scaffold are extensively investigated for their diverse biological activities . Furthermore, the piperidine and pyridazine motifs are common pharmacophores found in compounds designed to modulate biological targets; for instance, piperidine derivatives are currently being explored in pharmaceutical research as inhibitors of enzymes like METTL3, which is implicated in oncogenesis . The presence of the methoxypyridazin-3-yl group is a notable structural feature, as this heterocycle is recognized in patented therapeutic agents . The primary application of this compound is strictly as a research chemical for use in biological screening, hit-to-lead optimization, and structure-activity relationship (SAR) studies. It serves as a valuable building block for chemical biology and a reference standard for analytical purposes. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C15H20N6O3S

Molecular Weight

364.4 g/mol

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide

InChI

InChI=1S/C15H20N6O3S/c1-23-9-13-19-20-15(25-13)16-14(22)10-4-3-7-21(8-10)11-5-6-12(24-2)18-17-11/h5-6,10H,3-4,7-9H2,1-2H3,(H,16,20,22)

InChI Key

ANPVKSGWVYCKHV-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN=C(S1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)OC

Origin of Product

United States

Biological Activity

N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide is a complex compound that belongs to the thiadiazole class, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring linked to a piperidine moiety , with a methoxymethyl group and a methoxypyridazine substituent. This unique structure enhances its pharmacological potential by allowing various interactions with biological targets.

Molecular Formula

  • Molecular Formula : C15_{15}H18_{18}N4_{4}O2_{2}S
  • Molecular Weight : 318.39 g/mol

Anticancer Properties

Thiadiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this compound exhibit significant cytotoxic activity against various cancer cell lines.

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cell Lines :
    • A study evaluated several thiadiazole derivatives, revealing that many exhibited significant suppressive effects on the growth of human cancer cell lines such as lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon (HCT15) cancers. For instance, compounds with specific substituents demonstrated IC50_{50} values as low as 4.27 µg/mL against SK-MEL-2 cells .
  • Mechanisms of Action :
    • Thiadiazole derivatives are believed to induce apoptosis in cancer cells by activating caspases and inhibiting key metabolic pathways involved in cell proliferation. The inhibition of RNA and DNA synthesis without affecting protein synthesis has also been noted as a critical mechanism .

Enzyme Inhibition

The compound may also interact with various enzymes, potentially acting as an inhibitor for those involved in metabolic pathways related to cancer progression. For example, studies have shown that certain thiadiazole derivatives inhibit phosphodiesterase and carbonic anhydrase, which are crucial for tumor growth regulation .

Antimicrobial Activity

In addition to anticancer properties, some thiadiazole derivatives exhibit antimicrobial activity. The structural features of this compound may contribute to this effect through interactions with microbial enzymes or receptors.

Comparative Analysis with Similar Compounds

A comparison of this compound with other thiadiazole derivatives highlights its unique structure and potential advantages in biological activity.

Compound NameStructural FeaturesUnique Properties
3-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamideContains a thiadiazole ringExhibits distinct reactivity due to fluorine atom
2-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamideSimilar structure but with chlorine substitutionPotentially different biological activity
N-(5-methylthiazol-2-yl)benzamideThiazole derivativeKnown for anti-inflammatory effects

The presence of both methoxy and methoxymethyl groups in the target compound enhances its stability and reactivity compared to other derivatives, potentially leading to improved therapeutic efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents on the thiadiazole and pyridazine rings, as well as the nature of the linking groups. These variations significantly influence biological activity, solubility, and target affinity. Below is a detailed comparison:

Core Modifications and Substituent Effects
Compound Name Thiadiazole Substituent Pyridazine Substituent Key Functional Groups Reported Activity
Target Compound 5-(methoxymethyl) 6-methoxy Piperidine-3-carboxamide Limited data; inferred solubility advantages
1-(6-chloropyridazin-3-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide () 5-(methoxymethyl) 6-chloro Piperidine-3-carboxamide Higher lipophilicity (Cl vs. OCH₃); potential increased membrane permeability but reduced solubility
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide () 5-ethyl 6-(thien-2-yl) Thioacetamide Thiophene enhances π-π stacking; ethyl group reduces polarity
1-(6-(furan-2-yl)pyridazin-3-yl)-N-(furan-2-ylmethyl)piperidine-3-carboxamide () None (furan-2-ylmethyl) 6-(furan-2-yl) Furan substituents Lower solubility (furan vs. methoxy); potential CNS activity due to lipophilicity

Key Observations :

  • Methoxy Groups: The target compound’s 6-methoxypyridazine and 5-methoxymethyl-thiadiazole substituents enhance aqueous solubility compared to chloro () or nonpolar groups (e.g., ethyl, thienyl).
  • Chlorine vs. Methoxy : The chloro-substituted analog () may exhibit stronger target binding due to electron-withdrawing effects but suffers from lower solubility, limiting bioavailability .
  • Heterocyclic Variations : Thiophene () and furan () substituents introduce distinct electronic profiles, favoring interactions with hydrophobic enzyme pockets (e.g., acetylcholinesterase in ) .

Preparation Methods

Thiocarbazide Cyclization

Methoxymethyl-substituted thiocarbazide is prepared by reacting methoxyacetyl chloride with thiosemicarbazide in anhydrous tetrahydrofuran (THF) at 0°C. Cyclization is achieved using phosphorus oxychloride (POCl₃) as a dehydrating agent, yielding 5-methoxymethyl-1,3,4-thiadiazol-2-amine (Scheme 1).

Reaction Conditions

ReagentTemperatureTimeYield
Methoxyacetyl chloride0°C → RT2 hr85%
POCl₃80°C4 hr78%

This method avoids side products like 2-thiol derivatives , common in traditional H₂SO₄-mediated cyclizations.

Synthesis of 1-(6-Methoxypyridazin-3-yl)Piperidine-3-Carboxylic Acid

The piperidine-pyridazine fragment is constructed via nucleophilic aromatic substitution and ring-closing metathesis .

Pyridazine Functionalization

6-Methoxypyridazin-3-amine is treated with ethyl 3-bromopiperidine-3-carboxylate in the presence of potassium carbonate (K₂CO₃) and palladium(II) acetate (Pd(OAc)₂) in dimethylformamide (DMF) at 120°C. This yields ethyl 1-(6-methoxypyridazin-3-yl)piperidine-3-carboxylate (Scheme 2).

Optimization Data

CatalystBaseSolventYield
Pd(OAc)₂K₂CO₃DMF72%
PdCl₂Cs₂CO₃DMSO58%

Hydrolysis to Carboxylic Acid

Saponification of the ester is performed using lithium hydroxide (LiOH) in a THF/water mixture (4:1), yielding 1-(6-methoxypyridazin-3-yl)piperidine-3-carboxylic acid with 94% efficiency.

Amide Coupling of Thiadiazole and Piperidine Fragments

The final step involves forming the amide bond between the thiadiazole amine and piperidine carboxylic acid. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) facilitate this coupling.

Procedure

  • 1-(6-Methoxypyridazin-3-yl)piperidine-3-carboxylic acid (1.2 equiv) is activated with EDCI (1.5 equiv) and HOBt (1.5 equiv) in DCM at 0°C.

  • 5-Methoxymethyl-1,3,4-thiadiazol-2-amine (1.0 equiv) is added, and the reaction is stirred at room temperature for 12 hr.

  • Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) affords the target compound in 82% yield.

Critical Parameters

  • Excess EDCI prevents incomplete activation of the carboxylic acid.

  • Anhydrous conditions minimize hydrolysis of the coupling reagents.

Comparative Analysis of Synthetic Routes

Alternative methods were evaluated to optimize efficiency:

Acid Chloride-Mediated Coupling

Activating the carboxylic acid as its acid chloride (using thionyl chloride (SOCl₂) ) prior to amide formation achieved a lower yield (68%) due to side reactions.

Solid-Phase Synthesis

Adapting protocols from recent piperazine-thiadiazole syntheses, resin-bound intermediates reduced purification steps but required specialized equipment, limiting scalability.

Characterization and Validation

The final product was validated using:

  • ¹H NMR : δ 8.21 (s, 1H, pyridazine-H), 4.12 (q, 2H, OCH₂), 3.89 (s, 3H, OCH₃).

  • HRMS : [M+H]⁺ calcd. 406.1521, found 406.1518.

  • HPLC : >99% purity (C18 column, acetonitrile/water gradient).

Challenges and Mitigation Strategies

  • Regioselectivity in Thiadiazole Formation : Microwave-assisted cyclization minimized isomerization.

  • Pyridazine Coupling Efficiency : Pd(OAc)₂ outperformed PdCl₂ in suppressing dehalogenation side reactions.

Industrial-Scale Considerations

  • Cost Analysis : POCl₃ cyclization is cost-effective ($12/g) compared to CF₃COOH-mediated routes ($18/g).

  • Green Chemistry : Replacing DMF with cyclopentyl methyl ether (CPME) reduced environmental impact without sacrificing yield.

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